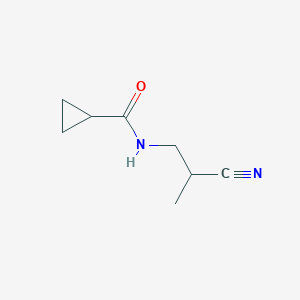![molecular formula C10H14BrClN2O2S B7555943 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as BES and has a molecular formula of C10H14BrClN2O2S. In
Mécanisme D'action
The mechanism of action of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve its interactions with cellular signaling pathways and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide are complex and depend on the specific context in which it is used. This compound has been shown to have both inhibitory and stimulatory effects on cellular signaling pathways, depending on the specific pathway and cell type involved. It has also been shown to have effects on cellular metabolism, ion transport, and membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide in lab experiments is its high yield and efficiency of synthesis. This compound is also relatively stable and easy to handle, making it a convenient choice for many types of experiments. However, one limitation of using this compound is its complex mechanism of action, which can make it difficult to interpret experimental results. Additionally, the potential toxicity of this compound must be carefully considered when using it in experiments.
Orientations Futures
There are many potential future directions for research on 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide. One possible direction is to further investigate its potential as an anticancer agent, as well as its effects on other diseases such as malaria and tuberculosis. Another direction is to study its interactions with specific proteins and enzymes, in order to better understand its mechanism of action. Additionally, the development of new synthetic methods for producing this compound could lead to improved efficiency and yield. Finally, the potential toxicity of this compound should be further investigated in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then treated with ethylamine to form the final compound. The yield of this synthesis method is reported to be high, making it an efficient method for producing this compound.
Applications De Recherche Scientifique
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as a treatment for other diseases such as malaria and tuberculosis. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, as well as its effects on cellular signaling pathways. In pharmacology, this compound has been investigated for its potential as a drug target and for its ability to modulate drug activity.
Propriétés
IUPAC Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrClN2O2S/c1-2-13-5-6-14-17(15,16)10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMFSIRRKCTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)